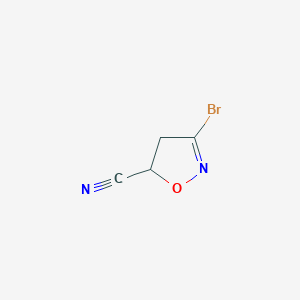

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile

Descripción

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile is a chemical compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 g/mol . It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a bromine atom attached to the isoxazole ring, which significantly influences its chemical reactivity and biological properties .

Propiedades

IUPAC Name |

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAVYSBGTQNEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile typically involves a 1,3-dipolar cycloaddition reaction. This reaction is characterized by significant regio- and stereoselectivity . One common method involves the reaction of dibromoformoxime with an appropriate alkyne in the presence of a base . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile often employs bulk custom synthesis techniques. These methods ensure the compound is produced in large quantities while maintaining high purity and consistency . The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to covalently inactivate recombinant human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) with high reactivity . This interaction is facilitated by the electrophilic nature of the bromine atom, which reacts with nucleophilic sites on the enzyme .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile stands out due to its specific substitution pattern and the presence of a nitrile group. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications .

Actividad Biológica

3-Bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile is a heterocyclic compound notable for its oxazole ring structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The presence of the bromine atom and the cyano group enhances its reactivity and biological profile.

- Molecular Formula : CHBrNO

- Molecular Weight : 188.02 g/mol

- Structure : The compound features a five-membered aromatic ring that contributes to its diverse chemical reactivity.

The biological activity of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile is primarily linked to its role as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inhibition of this enzyme can lead to:

- Autophagy and Apoptosis : Triggering programmed cell death in cancer cells.

- Antiproliferative Effects : Modifications to the oxazole structure have been shown to enhance these effects against various cancer cell lines .

Biological Activity Overview

Research indicates that derivatives of 3-bromo-4,5-dihydro-1,2-oxazole exhibit significant biological activities, particularly in the context of cancer treatment. Here are some key findings:

| Activity | Description | Reference |

|---|---|---|

| GAPDH Inhibition | Inhibits GAPDH, leading to autophagy and apoptosis in cancer cells. | |

| Antiproliferative Effects | Modifications enhance activity against various cancer cell lines. | |

| Enzyme Interaction | Covalent binding to target enzymes suggests strong affinity and potential for novel therapeutic strategies. |

Study on Anticancer Activity

A study evaluated the antiproliferative effects of 3-bromo-4,5-dihydro-1,2-oxazole derivatives on several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cell lines.

Mechanistic Insights

Mechanistic studies revealed that these compounds disrupt microtubule formation, leading to mitotic arrest. This action is similar to known chemotherapeutics but with potentially lower toxicity profiles .

Comparative Analysis with Similar Compounds

To better understand the efficacy of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile, a comparison with structurally similar compounds was conducted:

| Compound Name | IC50 (µM) | Target Action | Notes |

|---|---|---|---|

| 3-Bromo-4,5-dihydro-1,2-oxazole | 10 | GAPDH Inhibition | Significant antiproliferative effects |

| Benzofuran Derivative | 15 | Microtubule Disruption | Effective against multiple cancers |

| Oxadiazole Analog | 20 | Antiproliferative | Moderate activity |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.